Benzyl-3-Hydroxypropionat

Übersicht

Beschreibung

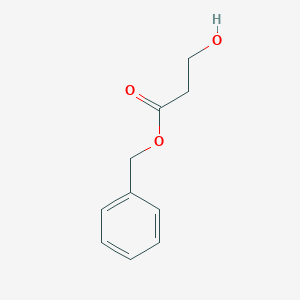

Benzyl 3-hydroxypropionate, also known as Benzyl 3-hydroxypropionate, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl 3-hydroxypropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-hydroxypropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herstellung von biologisch abbaubarem Kunststoff

3-HP wird zur Herstellung von Poly(3-Hydroxypropionat) (P-3HP) verwendet, einem biologisch abbaubaren Kunststoff . Diese Anwendung hat aufgrund ihrer umweltfreundlichen und nachhaltigen Eigenschaften große Aufmerksamkeit erregt .

Ersatz für petrochemische Kunststoffe

Aufgrund seiner biologischen Abbaubarkeit und Biokompatibilität ist P-3HP einer der am häufigsten untersuchten Ersatzstoffe für petrochemische Kunststoffe . Es hat einen großen Anwendungswert und Entwicklungsperspektiven .

Herstellung von Massenchemikalien

3-HP ist eine wirtschaftlich wichtige Plattformverbindung, aus der eine Reihe von Massenchemikalien abgeleitet werden können . Die Bioproduktion von 3-HP hat aufgrund der Verwendung von nachwachsenden Rohstoffen mehr Aufmerksamkeit erregt .

Herstellung von Acrylsäure

3-HP kann Redoxreaktionen eingehen, um Acrylsäure zu produzieren , die in der Produktion von Klebstoffen, Kunststoffverpackungen, Fasern und Reinigungsmitteln weit verbreitet ist . Der Marktwert von Acrylsäure betrug im Jahr 2020 12 Milliarden US-Dollar, der bis 2030 voraussichtlich etwa 19,2 Milliarden US-Dollar erreichen wird .

Herstellung von 1,3-Propandiol (1,3-PDO)

3-HP kann auch durch Redoxreaktionen in 1,3-Propandiol (1,3-PDO) umgewandelt werden

Safety and Hazards

While specific safety and hazards information for Benzyl 3-Hydroxypropionate was not found in the search results, it is generally recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Zukünftige Richtungen

3-Hydroxypropionic acid (3-HP) is an economically important platform compound from which a panel of bulk chemicals can be derived . Bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass . This indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering . The future direction of 3-HP biosynthesis includes rewiring of metabolic networks, alleviation of metabolite toxicity, to dynamic control of cell size and density .

Wirkmechanismus

Target of Action

Benzyl 3-hydroxypropionate is a chemical compound with the molecular formula C10H12O3 . .

Biochemical Pathways

It’s worth noting that 3-hydroxypropionic acid (3-HP), a structurally similar compound, is an economically important platform compound from which a panel of bulk chemicals can be derived . Bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass .

Action Environment

Biochemische Analyse

Biochemical Properties

Benzyl 3-Hydroxypropionate, as a derivative of 3-HP, may participate in biochemical reactions similar to 3-HP. 3-HP has been identified in various organisms where it participates in autotrophic carbon dioxide (CO2) assimilation pathways . This indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering .

Cellular Effects

The cellular effects of Benzyl 3-Hydroxypropionate are not well-studied. Its parent compound, 3-HP, has been shown to have significant effects on cellular processes. For example, 3-HP shows active chemical properties because it bears both hydroxyl and carboxyl groups .

Molecular Mechanism

A docking study showed that the 3-HP binding pocket is located between the N-terminal helix-turn-helix motif and the C-terminal cofactor-binding domain . This suggests that Benzyl 3-Hydroxypropionate might have similar binding interactions.

Temporal Effects in Laboratory Settings

Studies on 3-HP have shown that it has potential for bioproduction due to the utilization of renewable biomass .

Metabolic Pathways

Benzyl 3-Hydroxypropionate may be involved in similar metabolic pathways as 3-HP. 3-HP is involved in autotrophic CO2 assimilation pathways in various organisms .

Subcellular Localization

Studies on 3-HP have shown that it can be produced in the mitochondria of yeast cells , suggesting that Benzyl 3-Hydroxypropionate might have similar subcellular localization.

Eigenschaften

IUPAC Name |

benzyl 3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRDBYYUPACJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065773 | |

| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-10-9 | |

| Record name | Phenylmethyl 3-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 3-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

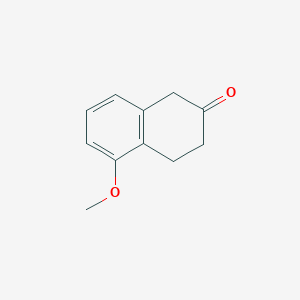

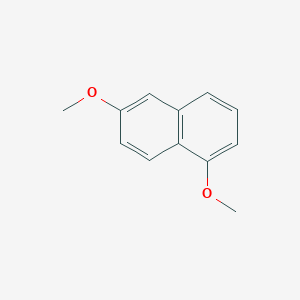

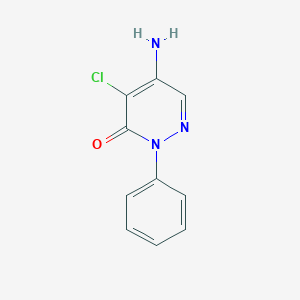

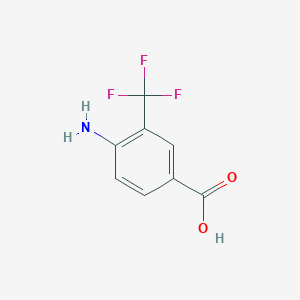

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.